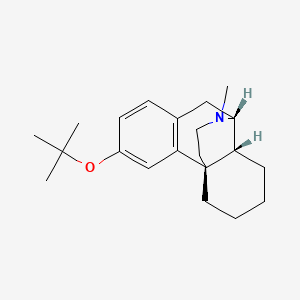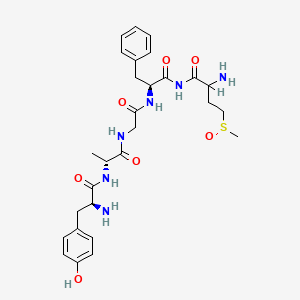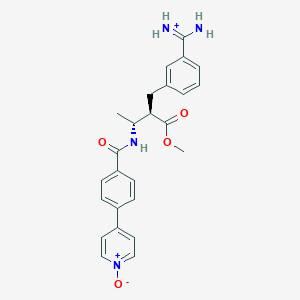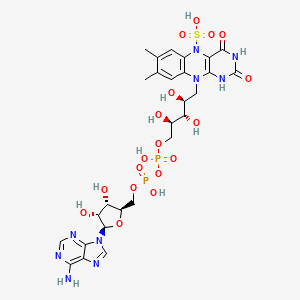![molecular formula C18H22Cl2NO3P B1231313 [(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-(phenylmethyl)phosphinic acid CAS No. 150175-54-5](/img/structure/B1231313.png)
[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-(phenylmethyl)phosphinic acid
Descripción general
Descripción
El clorhidrato de CGP 55845 es un antagonista potente y selectivo del receptor de ácido gamma-aminobutírico tipo B. Este compuesto se utiliza ampliamente en la investigación neurológica debido a su capacidad para inhibir la unión de agonistas al receptor de ácido gamma-aminobutírico tipo B, lo que impide la liberación de ácido gamma-aminobutírico y glutamato .
Métodos De Preparación
La síntesis del clorhidrato de CGP 55845 implica varios pasos, incluida la formación de un derivado de ácido fosfínico y su posterior reacción con un derivado de etil amina diclorofenil. Las condiciones de reacción típicamente implican el uso de solventes como el dimetilsulfóxido y la aplicación de un calentamiento suave para lograr el producto deseado . Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero la síntesis a escala de laboratorio está bien establecida.
Análisis De Reacciones Químicas
El clorhidrato de CGP 55845 se somete principalmente a reacciones de sustitución debido a la presencia de grupos funcionales reactivos como las porciones de ácido fosfínico y etil amina diclorofenil. Los reactivos comunes utilizados en estas reacciones incluyen bases y nucleófilos, que facilitan el proceso de sustitución. Los principales productos formados a partir de estas reacciones son típicamente derivados del compuesto original con grupos funcionales modificados .
Aplicaciones Científicas De Investigación
El clorhidrato de CGP 55845 se utiliza ampliamente en la investigación científica, particularmente en el campo de la neurociencia. Se emplea para estudiar el papel de los receptores de ácido gamma-aminobutírico tipo B en varios procesos y trastornos neurológicos. Este compuesto se ha utilizado para investigar los mecanismos subyacentes a la epilepsia, la ansiedad y la depresión, así como para explorar posibles dianas terapéuticas para estas afecciones . Además, el clorhidrato de CGP 55845 se utiliza en estudios farmacológicos para evaluar la eficacia de nuevos fármacos dirigidos a los receptores de ácido gamma-aminobutírico tipo B.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de CGP 55845 implica su unión al receptor de ácido gamma-aminobutírico tipo B, donde actúa como un antagonista. Al impedir la unión de agonistas a este receptor, el clorhidrato de CGP 55845 inhibe la liberación de ácido gamma-aminobutírico y glutamato, que son neurotransmisores clave involucrados en la señalización inhibitoria en el cerebro . Esta inhibición conduce a una reducción de la excitabilidad neuronal y se ha demostrado que tiene potencial terapéutico en varios trastornos neurológicos.
Comparación Con Compuestos Similares
El clorhidrato de CGP 55845 es único entre los antagonistas del receptor de ácido gamma-aminobutírico tipo B debido a su alta potencia y selectividad. Compuestos similares incluyen CGP 35348 y SCH 50911, que también actúan como antagonistas del receptor de ácido gamma-aminobutírico tipo B, pero difieren en sus estructuras químicas y perfiles farmacológicos . El clorhidrato de CGP 55845 se distingue por su capacidad para inhibir tanto la liberación de ácido gamma-aminobutírico como de glutamato, lo que lo convierte en una herramienta valiosa en la investigación neurológica.
Propiedades
IUPAC Name |
benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2NO3P/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14/h2-9,13,16,21-22H,10-12H2,1H3,(H,23,24)/t13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODSPDOOCZZEIM-BBRMVZONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150175-54-5 | |
| Record name | CGP 55845 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150175545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine](/img/structure/B1231240.png)
![3-Ethyl-2-[2-(2-methyl-1H-indol-3-yl)-vinyl]-3H-quinazolin-4-one](/img/structure/B1231241.png)
![(E)-N-[1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B1231242.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide](/img/structure/B1231243.png)





